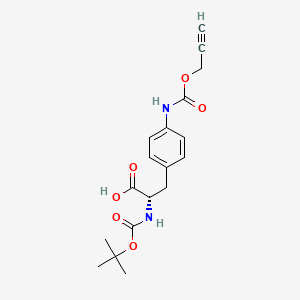

Boc-L-Phe(4-NH-Poc)-OH

Description

The exact mass of the compound Boc-Phe(4-NH-Poc) is 362.14778643 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKXVKVSLASFST-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Phe(4-NH-Poc)-OH: A Key Building Block for Advanced Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-L-4-(propargyloxycarbonylamino)-phenylalanine, commonly abbreviated as Boc-L-Phe(4-NH-Poc)-OH, is a specialized amino acid derivative designed for advanced applications in peptide chemistry, particularly in the construction of complex peptides and bioconjugates. Its unique structure, featuring a terminal alkyne group, makes it an invaluable tool for "click chemistry," a powerful and versatile method for molecular assembly.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).

Chemical Structure and Properties

This compound is an L-phenylalanine derivative with two key modifications. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, a standard protecting group in solid-phase peptide synthesis (SPPS) that is readily cleaved under acidic conditions. The para-amino group of the phenylalanine side chain is acylated with a propargyloxycarbonyl (Poc) group. This Poc group contains a terminal alkyne, which is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Chemical Structure

Systematic Name: N-α-(tert-Butoxycarbonyl)-L-4-(propargyloxycarbonylamino)-phenylalanine

Chemical Formula: C₁₈H₂₂N₂O₆[1][2]

Molecular Weight: 362.38 g/mol [1]

SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--Cc1ccc(cc1)NC(=O)OCC#C[2]

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in public literature. However, the properties of related, structurally similar compounds can provide useful reference points.

| Property | Value | Source |

| CAS Number | 2576508-03-5 | [1][2] |

| Appearance | Typically a white to off-white solid | |

| Purity | >96% (as specified by commercial suppliers) | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | |

| Melting Point | Data not available. For comparison, Boc-L-Phe-OH melts at 85-87 °C. | |

| Optical Rotation | Data not available. |

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of modified peptides and bioconjugates.

Peptide Synthesis and Modification

This compound is designed for incorporation into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). Once incorporated, the alkyne-bearing side chain serves as a reactive handle for post-synthetic modification via click chemistry. This allows for the site-specific introduction of a wide variety of functionalities, including:

-

Fluorescent dyes and imaging agents: for studying peptide localization and trafficking.

-

Polyethylene glycol (PEG) chains: to improve solubility and pharmacokinetic properties.

-

Cytotoxic payloads: for the creation of targeted drug delivery systems.

-

Other biomolecules: such as carbohydrates or nucleic acids, to create complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the development of ADCs.[1] The alkyne group can be used to "click" a cytotoxic drug to a peptide that targets a specific receptor on cancer cells. This targeted peptide can then be conjugated to an antibody, resulting in an ADC that selectively delivers the cytotoxic payload to tumor tissues, minimizing off-target toxicity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a peptide containing this compound and its subsequent modification via click chemistry.

Synthesis of a Peptide Containing this compound via Boc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

-

Appropriate solid support resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Scavengers (e.g., triisopropylsilane, water)

-

Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage (use with extreme caution in a specialized apparatus)

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

-

Peptide Chain Elongation (Iterative Cycle): a. Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and DMF. b. Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 5-10% solution of DIEA in DMF. Wash the resin with DMF. c. Amino Acid Coupling: Pre-activate the next Boc-protected amino acid (including this compound at the desired position) with a coupling reagent (e.g., HBTU) and DIEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. d. Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. e. Repeat: Repeat steps 3a-3d for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling step and Boc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers. (Caution: HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide Containing the Poc Group

This protocol describes the "clicking" of an azide-containing molecule to the alkyne side chain of the peptide synthesized in the previous step. This can be performed with the peptide still attached to the resin (on-resin) or after cleavage and purification (in-solution).

Materials:

-

Peptide containing the L-Phe(4-NH-Poc) residue

-

Azide-containing molecule (e.g., a fluorescent dye, a drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-ligand

-

Solvent (e.g., DMF, a mixture of water and a co-solvent like DMSO or t-butanol)

Protocol (In-Solution):

-

Dissolve Reactants: Dissolve the purified peptide containing the alkyne group in a suitable solvent system (e.g., water/DMSO).

-

Add Azide (B81097): Add the azide-containing molecule to the peptide solution. A slight molar excess of the azide is often used.

-

Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of CuSO₄ and the copper ligand (e.g., THPTA) in water.

-

Initiate Reaction: Add the catalyst solution to the peptide/azide mixture. Then, add a fresh solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Caption: Experimental workflow for CuAAC click chemistry.

Signaling Pathways and Logical Relationships

This compound is a synthetic building block and, as such, does not have a direct role in biological signaling pathways. Its significance lies in its ability to facilitate the creation of molecules that can interact with and modulate these pathways. For example, a peptide synthesized using this amino acid could be designed to bind to a specific cell surface receptor, and the click chemistry handle could be used to attach a therapeutic agent that, upon internalization, affects a downstream signaling cascade.

The logical relationship of this compound in the context of drug development is as a critical linker component that enables the modular and efficient assembly of complex, targeted therapeutic agents.

Caption: Logical relationship of this compound in drug development.

Conclusion

This compound is a highly valuable and versatile tool for modern peptide chemistry and drug development. Its ability to be readily incorporated into peptides via standard SPPS, combined with the bioorthogonal reactivity of its alkyne-containing side chain, provides a powerful platform for the site-specific modification of peptides and the construction of complex bioconjugates. For researchers and scientists in the field of drug discovery, particularly those focused on targeted therapies and ADCs, a thorough understanding of the properties and applications of this key building block is essential for innovation and success.

References

Boc-L-Phe(4-NH-Poc)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Boc-L-Phe(4-NH-Poc)-OH, a key building block in modern peptide chemistry and drug development. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical workflows.

Core Compound Data

This compound is a derivative of the amino acid L-phenylalanine. It is protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group and functionalized at the para-position of the phenyl ring with a propargyloxycarbonyl (Poc) group. The Poc group provides a terminal alkyne, making this compound a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2576508-03-5 |

| Molecular Formula | C₁₈H₂₂N₂O₆ |

| Molecular Weight | 362.38 g/mol |

| Synonyms | N-alpha-t-Butyloxycarbonyl-4-(propargyloxycarbonyl)amino-L-phenylalanine |

| Primary Application | Orthogonally protected building block for peptide synthesis and bioconjugation via click chemistry.[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of Boc-4-amino-L-phenylalanine with propargyl chloroformate. This procedure introduces the alkyne-containing Poc group onto the side chain of the amino acid.

Materials:

-

Boc-4-amino-L-phenylalanine

-

Propargyl chloroformate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)

Procedure:

-

Dissolution: Dissolve Boc-4-amino-L-phenylalanine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) to the solution and stir for 10-15 minutes.

-

Acylation: Slowly add propargyl chloroformate (1.05 equivalents) to the reaction mixture. Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Cycle for incorporating this compound:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) loaded with the first amino acid of the sequence.

-

Deprotection: Remove the N-terminal Boc group of the resin-bound amino acid/peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a tertiary amine base like DIPEA in DCM.

-

Coupling:

-

Activate the carboxylic acid of this compound (2-4 equivalents) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIPEA in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin-bound peptide.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling cycle for subsequent amino acids in the desired sequence.

Post-Synthesis Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the peptide containing the this compound residue is synthesized, the terminal alkyne of the Poc group can be reacted with an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) via CuAAC.

General Protocol for On-Resin CuAAC:

Materials:

-

Resin-bound peptide containing the alkyne functionality.

-

Azide-functionalized molecule of interest.

-

Copper(I) source (e.g., Copper(I) iodide - CuI, or generated in situ from Copper(II) sulfate - CuSO₄ and a reducing agent).

-

Reducing agent (e.g., Sodium ascorbate).

-

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA) to stabilize the Cu(I) and improve reaction efficiency.

-

Solvent system (e.g., a mixture of DMF, water, and t-butanol).

Procedure:

-

Swelling: Swell the peptide-resin in a suitable solvent like DMF.

-

Reaction Mixture Preparation: In a separate vial, prepare the click chemistry cocktail. For a typical reaction, dissolve the azide-containing molecule (5-10 equivalents), sodium ascorbate (B8700270) (10 equivalents), and CuSO₄ (1-2 equivalents) in the solvent mixture.

-

Reaction: Add the click chemistry cocktail to the swollen peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature for 12-24 hours.

-

Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, water, and DCM to remove copper salts and excess reagents.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cleavage cocktail).

-

Purification: Purify the final conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

References

A Technical Guide to the Application of Boc-L-Phe(4-NH-Poc)-OH in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate fields of chemical biology and drug discovery, the ability to synthesize complex biomolecules with high precision is paramount. Modified amino acids are fundamental tools in this endeavor, allowing for the creation of peptides and proteins with novel functions or for the development of probes to investigate biological systems. Boc-L-Phe(4-NH-Poc)-OH is a synthetically modified amino acid derivative of L-phenylalanine that serves as a versatile building block in modern biochemistry, particularly in peptide synthesis and bioconjugation.

This technical guide provides an in-depth overview of the core uses of this compound, detailed experimental protocols for its application, and quantitative data to illustrate its utility.

Core Concepts and Structure

This compound is an L-phenylalanine derivative featuring two critical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a propargyloxycarbonyl (Poc) protecting group on an amino functionality at the para-position of the phenyl ring.[1][2][3] This dual protection scheme is central to its utility.

-

Boc (tert-butyloxycarbonyl) Group: A widely used acid-labile protecting group for the α-amino group of amino acids. Its primary function is to prevent unwanted reactions at the N-terminus during peptide synthesis, and it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2][3]

-

Poc (propargyloxycarbonyl) Group: A protecting group that contains a terminal alkyne. This functional group is the key to the "clickable" nature of this amino acid derivative.[4][5][6] The Poc group is stable to the acidic conditions used to remove Boc groups, making it an "orthogonally" protected site.[4] This allows for the selective deprotection of the α-amino group for peptide chain elongation while keeping the alkyne-containing side chain intact for subsequent modifications. The Poc group itself can be removed under specific neutral conditions, for example, using tetrathiomolybdate, though it is more commonly utilized for its alkyne handle.[5][6][7][8]

The presence of the alkyne functionality makes this compound a valuable reagent for click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][9] This reaction allows for the highly efficient and specific covalent linkage of the modified phenylalanine residue to any molecule bearing an azide (B81097) group.

Caption: Orthogonal protection and click chemistry using this compound.

Applications in Biochemistry

The primary application of this compound is in the synthesis of specialized peptides and probes for studying biological systems. The ability to introduce a "clickable" handle into a peptide sequence at a specific location opens up a wide range of possibilities, including:

-

Activity-Based Protein Profiling (ABPP): Designing peptide-based inhibitors or substrates that, after binding to their target protein, can be covalently labeled with a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry.

-

Bioconjugation: Attaching peptides to other molecules such as drugs, antibodies, or nanoparticles to create targeted therapeutic agents or diagnostic tools.[10][11]

-

Protein Structure and Function Studies: Incorporating the modified amino acid to probe protein-protein interactions or to study the local environment of a specific residue.

Experimental Protocols

The following are detailed methodologies for the use of this compound in the synthesis of a peptide probe and its application in a pull-down experiment to identify interacting proteins.

Solid-Phase Peptide Synthesis (SPPS) of a Probe

This protocol describes the synthesis of a hypothetical peptide probe, "Probe-1" (Sequence: Tyr-Lys-Phe(4-NH-Poc)-Gly), using Boc chemistry.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Boc-Gly-OH, Boc-L-Lys(2-Cl-Z)-OH, Boc-L-Tyr(Br-Z)-OH

-

DIPEA (N,N-Diisopropylethylamine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Piperidine (B6355638) (20% in DMF)

Protocol:

-

Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (3x), DCM (3x), and DMF (3x).

-

First Amino Acid Coupling (Boc-Gly-OH):

-

Pre-activate 3 equivalents of Boc-Gly-OH with 3 eq. of HBTU and 6 eq. of DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash with DMF (3x), DCM (3x), and DMF (3x).

-

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x), DMF (3x). Neutralize with 10% DIPEA in DMF. Wash with DMF (3x).

-

Second Amino Acid Coupling (this compound):

-

Repeat step 3 using this compound.

-

-

Subsequent Couplings: Repeat steps 4 and 5 for Boc-L-Lys(2-Cl-Z)-OH and Boc-L-Tyr(Br-Z)-OH in sequence.

-

Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant the ether, and repeat the wash.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Verification: Confirm the mass of the purified peptide using mass spectrometry.

Protein Labeling and Pull-Down using Probe-1

Materials:

-

Purified Probe-1

-

Cell lysate

-

Azide-Biotin conjugate

-

CuSO₄ (Copper(II) sulfate)

-

Sodium ascorbate

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

-

Streptavidin magnetic beads

-

SDS-PAGE materials and mass spectrometer

Protocol:

-

Protein Labeling:

-

Incubate 5 µM of Probe-1 with 1 mg/mL of cell lysate for 1 hour at 37°C.

-

-

Click Reaction:

-

To the lysate, add the click chemistry reagents in the following order: 100 µM Azide-Biotin, 1 mM CuSO₄, 2 mM sodium ascorbate, and 100 µM TBTA.

-

Incubate for 1 hour at room temperature.

-

-

Enrichment of Labeled Proteins:

-

Add 50 µL of pre-washed streptavidin magnetic beads to the reaction mixture.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Wash the beads 5 times with a suitable buffer (e.g., PBS with 0.1% SDS).

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Application of Modified Phenylalanine Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism and application of a specialized phenylalanine derivative, Boc-L-Phe(4-NH-Poc)-OH, in peptide synthesis. A notable ambiguity exists in the designation of the "Poc" group. While "Poc" commonly refers to the propargyloxycarbonyl group, a click chemistry handle, the context of photocleavage in peptide synthesis suggests a potential typographical error for a photolabile protecting group such as 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) . This guide will address both interpretations to provide a comprehensive resource.

Part 1: this compound as a Click Chemistry Building Block

The structure this compound is identified by chemical suppliers as a phenylalanine derivative where the 4-amino group is protected by a propargyloxycarbonyl (Poc) group. The Poc group contains a terminal alkyne, rendering it a valuable tool for "click chemistry."

Core Functionality: Bio-orthogonal Conjugation

The primary role of this compound in peptide synthesis is to introduce a site-specific handle for post-synthetic modification. The alkyne group of the Poc moiety allows for covalent ligation with azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bio-orthogonal, meaning they proceed with high efficiency and selectivity under mild, aqueous conditions without interfering with native biological functionalities.

This enables a wide range of applications, including:

-

Peptide labeling: Attachment of fluorophores, biotin, or other reporter tags.

-

PEGylation: Conjugation of polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties.

-

Drug conjugation: Formation of peptide-drug conjugates.

-

Surface immobilization: Attachment of peptides to solid supports or nanoparticles.

-

Peptide cyclization: Intramolecular side chain-to-side chain cyclization.[1]

Mechanism of the Poc Group as a Protecting Group

While primarily a click handle, the Poc group also serves as a protecting group for the 4-amino function of phenylalanine. It is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine), providing orthogonality in peptide synthesis.

Cleavage of the Poc protecting group can be achieved under specific conditions, typically involving transition metal catalysis. For instance, deprotection has been reported using dicobalt octacarbonyl (Co₂(CO)₈) in a mixture of TFA and dichloromethane (B109758) (DCM) or with palladium catalysts.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based SPPS.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1. Resin Preparation | Swell the desired resin (e.g., PAM resin) in a suitable solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30-60 minutes. | Prepares the solid support for peptide chain elongation. |

| 2. First Amino Acid Coupling | Couple the C-terminal Boc-protected amino acid to the resin. | Diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (B28879) (DMAP) in DCM/DMF. | Attaches the first amino acid to the solid support. |

| 3. Boc Deprotection | Remove the Boc protecting group from the N-terminus. | 25-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. | Exposes the N-terminal amine for the next coupling step. |

| 4. Neutralization | Neutralize the protonated N-terminal amine. | 10% Diisopropylethylamine (DIPEA) in DMF. | Prepares the amine for nucleophilic attack in the subsequent coupling reaction. |

| 5. Coupling of this compound | Couple this compound to the growing peptide chain. | Coupling reagents such as HBTU/HCTU with DIPEA in DMF. | Incorporates the modified phenylalanine into the peptide sequence. |

| 6. Repetitive Cycles | Repeat steps 3-5 for each subsequent amino acid in the sequence. | Standard Boc-SPPS reagents and protocols. | Elongates the peptide chain to the desired length. |

| 7. Final Boc Deprotection | Remove the N-terminal Boc group from the final amino acid. | 25-50% TFA in DCM. | Prepares the full-length peptide for cleavage or further modification. |

| 8. Cleavage from Resin | Cleave the peptide from the resin and remove side-chain protecting groups. | Anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). The Poc group remains intact. | Releases the final peptide with the Poc group for subsequent click chemistry. |

| 9. Post-synthetic Modification (Click Reaction) | Perform the azide-alkyne cycloaddition. | CuAAC: Azide-functionalized molecule, CuSO₄, sodium ascorbate (B8700270) in a suitable buffer. SPAAC: Azide-functionalized molecule, cyclooctyne (B158145) derivative in a suitable buffer. | Covalently attaches the desired molecule to the peptide via the alkyne handle. |

Logical Workflow for Peptide Modification using this compound

Caption: Workflow for synthesizing and modifying a peptide using this compound.

Part 2: The Photocleavable 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) Group: A Likely Intended Moiety

Given the interest in a "photocleavable" mechanism, it is highly probable that "Poc" was a typographical error for a photolabile protecting group. A prominent example with a similar acronym is the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group. This section will provide an in-depth technical guide on the mechanism and use of NPPOC-protected amino acids in peptide synthesis.

Core Functionality: Photochemical Deprotection

The NPPOC group is a member of the o-nitrobenzyl family of photolabile protecting groups.[2][3][4] Its key feature is its ability to be cleaved by UV light, typically at wavelengths around 365 nm, under neutral conditions.[4][5][6] This "traceless" deprotection method avoids the use of harsh chemical reagents, offering a high degree of orthogonality with other protecting groups used in peptide synthesis.[7][8]

Mechanism of Action: Photocleavage of the NPPOC Group

The photocleavage of the NPPOC group proceeds through an intramolecular redox reaction initiated by the absorption of a photon. The generally accepted mechanism is as follows:

-

Photoexcitation: Upon irradiation with UV light (λ ≈ 365 nm), the o-nitrobenzyl chromophore absorbs a photon, promoting an electron from a non-bonding orbital on the nitro group oxygen to an antibonding π* orbital (n → π* transition). This creates an excited state.[2][3]

-

Intramolecular Hydrogen Abstraction: In the excited state, the oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon of the propoxy side chain. This forms an aci-nitro intermediate.[2][3]

-

Rearrangement and Cleavage: The unstable aci-nitro intermediate undergoes a rearrangement. This leads to the cleavage of the C-O bond of the carbamate, releasing the protected amine (the deprotected amino acid residue).

-

Product Formation: This process liberates the free amine, carbon dioxide, and a 2-(2-nitrosophenyl)propanal byproduct.[4]

Signaling Pathway Diagram for NPPOC Photocleavage

Caption: Mechanism of photocleavage for the NPPOC protecting group.

Experimental Protocol: On-Resin Photocleavage of an NPPOC Group

This protocol describes the selective deprotection of an NPPOC-protected amino acid side chain (e.g., Lys(NPPOC)) within a peptide synthesized on a solid support.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1. Resin Preparation | Swell the peptide-resin in a suitable solvent within a quartz reaction vessel. | N,N-Dimethylformamide (DMF) or a mixture of DMF and water. | To ensure efficient light penetration and reagent access. |

| 2. Irradiation | Irradiate the resin slurry with a UV lamp. | UV lamp with a primary emission at 365 nm. Irradiation time typically ranges from 30 minutes to several hours, depending on the scale and equipment. The reaction should be gently agitated. | To induce the photocleavage of the NPPOC group. |

| 3. Monitoring | Monitor the reaction for completeness. | A small sample of the resin can be cleaved and analyzed by HPLC or mass spectrometry. | To determine the endpoint of the photolysis reaction. |

| 4. Washing | Thoroughly wash the resin after complete deprotection. | DMF, followed by Dichloromethane (DCM). | To remove the photolysis byproducts and any residual solvent. |

| 5. Subsequent Reactions | The newly deprotected amine is now available for further reactions (e.g., cyclization, branching, or labeling). | As required by the specific synthetic route. | To perform site-specific modifications on the peptide. |

Quantitative Data on Photocleavage

The efficiency of photocleavage is often described by the quantum yield (Φ), which is the number of molecules undergoing a specific photoreaction per photon absorbed. For many o-nitrobenzyl-based protecting groups, quantum yields are typically in the range of 0.01 to 0.1. The actual time required for complete deprotection depends on several factors, including the light intensity, wavelength, solvent, and the specific molecular context of the NPPOC group.

| Protecting Group | Typical Wavelength (nm) | **Reported Deprotection Time (t₁/₂) ** | Notes |

| NPPOC | 365 | 37-87 seconds[5][6] | In solution, dependent on additives like water or DBU.[5][6] |

| Nvoc (Nitroveratryloxycarbonyl) | 350-365 | Minutes to hours | A commonly used photolabile group. |

| Phenacyl Esters | ~350 | Varies | Cleavage mechanism is solvent-dependent. |

Summary

This guide has addressed the dual nature of the query regarding "this compound."

-

As Boc-L-Phe(4-NH-propargyloxycarbonyl)-OH , this molecule is a valuable building block for introducing a click chemistry handle into peptides, enabling a wide array of post-synthetic modifications. Its utility lies in the bio-orthogonality of the azide-alkyne cycloaddition reaction.

-

Interpreting "Poc" as a likely typo for a photolabile group such as NPPOC opens the discussion to the powerful technique of photochemical deprotection in peptide synthesis. The NPPOC group allows for the removal of a protecting group under mild, neutral conditions using UV light, providing an orthogonal strategy for complex peptide synthesis and modification.

Researchers and drug development professionals should carefully consider the intended application when selecting such specialized amino acid derivatives. For bio-conjugation via click chemistry, the propargyloxycarbonyl derivative is appropriate. For applications requiring light-induced deprotection for site-specific modification or release, a photolabile derivative such as one containing the NPPOC group should be employed.

References

- 1. researchgate.net [researchgate.net]

- 2. On the mechanism of intramolecular sensitization of photocleavage of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group - Journal of the American Chemical Society - Figshare [figshare.com]

- 4. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 5. Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Boc-L-Phe(4-NH-Poc)-OH: A Versatile Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Phe(4-NH-Poc)-OH is a synthetically modified amino acid that serves as a crucial building block in modern peptide synthesis and drug development. Its unique structure, incorporating a Boc-protected alpha-amino group and a propargyloxycarbonyl (Poc) functionalized side chain, offers researchers a versatile tool for creating complex biomolecules with tailored properties. The presence of the terminal alkyne group in the Poc moiety makes this compound particularly valuable for "click chemistry," a powerful and highly efficient method for bioconjugation. This guide provides a comprehensive overview of the key features, technical data, and experimental considerations for utilizing this compound in research and development.

Core Features and Chemical Properties

This compound is an orthogonally protected amino acid derivative designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which can be selectively removed under acidic conditions that are compatible with many peptide synthesis strategies. The key feature of this building block is the propargyloxycarbonyl (Poc) group attached to the 4-amino position of the phenylalanine side chain. This group introduces a terminal alkyne, a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C₁₈H₂₂N₂O₆ |

| Molecular Weight | 362.38 g/mol |

| CAS Number | 2576508-03-5 |

| Appearance | White to off-white solid |

| Purity | Typically >96% |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. |

Applications in Drug Development

The primary application of this compound lies in its ability to facilitate the precise and efficient conjugation of peptides to other molecules. This has significant implications in various areas of drug development:

-

Antibody-Drug Conjugates (ADCs): The alkyne functionality allows for the straightforward attachment of cytotoxic payloads or other functional moieties to antibodies or antibody fragments that have been modified to contain an azide (B81097) group. This site-specific conjugation is critical for developing ADCs with a well-defined drug-to-antibody ratio (DAR), leading to improved efficacy and safety profiles.

-

Peptide Drug Modification: The Poc group enables the modification of therapeutic peptides to enhance their pharmacological properties. This includes the attachment of polyethylene (B3416737) glycol (PEG) chains to increase half-life, the addition of targeting ligands to improve tissue specificity, or the incorporation of imaging agents for diagnostics.

-

PROTACs and Molecular Glues: In the field of targeted protein degradation, this building block can be used to synthesize proteolysis-targeting chimeras (PROTACs) and molecular glues, where the alkyne serves as a conjugation point for linking a target-binding ligand to an E3 ligase-recruiting moiety.

-

Peptide Cyclization: The alkyne group can react with an azide group present elsewhere in the peptide sequence to create cyclic peptides. Cyclization is a common strategy to improve peptide stability, receptor binding affinity, and bioavailability.

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for the use of this compound.

Incorporation into Peptides via Boc-SPPS

The incorporation of this compound into a growing peptide chain follows standard Boc solid-phase peptide synthesis (SPPS) protocols. The Boc protecting group is stable under the basic conditions used for coupling but is readily cleaved by acids like trifluoroacetic acid (TFA).

General Coupling Protocol:

-

Resin Swelling: Swell the desired solid support resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Boc Deprotection: Remove the Boc group from the N-terminal amino acid of the resin-bound peptide by treating with a solution of TFA in DCM (typically 25-50%).

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as diisopropylethylamine (DIPEA) in DCM or DMF.

-

Activation and Coupling:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an activation base like DIPEA.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the desired sequence.

dot

References

An In-depth Technical Guide to the Propargyloxycarbonyl (Poc) Protecting Group

The propargyloxycarbonyl (Poc) group is a versatile and highly valuable protecting group in modern organic synthesis, particularly in the fields of peptide and carbohydrate chemistry.[1][2][3] Its utility stems from its unique deprotection conditions, which are mild, neutral, and orthogonal to many other commonly used protecting groups, making it an essential tool for the synthesis of complex molecules.[4][5][6] This guide provides a comprehensive overview of the Poc group, including its properties, applications, and detailed experimental protocols for its use.

Core Concepts and Advantages

In multi-step organic synthesis, protecting groups are employed to temporarily mask reactive functional groups to prevent unwanted side reactions.[7][8] The Poc group serves as an efficient protector for amines, hydroxyls, and carboxyl groups.[1] Its primary advantage lies in its stability to both acidic and mild basic conditions, under which many other protecting groups are labile.[9][10]

The key feature of the Poc group is its selective cleavage under neutral conditions using benzyltriethylammonium tetrathiomolybdate (B108656) ([PhCH2NEt3]2MoS4) or a polymer-supported version of the reagent.[1][10][11] This allows for a high degree of "orthogonal protection," a strategy where multiple protecting groups can be removed independently of one another within the same molecule.[5][6][12] The Poc group is compatible with widely used protecting groups such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), benzyl (B1604629) ethers (Bn), and various ester groups, making it highly valuable in complex synthetic strategies.[1][4]

Data Summary: Properties of the Poc Protecting Group

The following table summarizes the key characteristics and applications of the propargyloxycarbonyl group for different functionalities.

| Characteristic | Amine Protection (N-Poc) | Hydroxyl Protection (O-Poc) |

| Protected Functional Group | Primary and Secondary Amines (e.g., α-amino acids) | Alcohols (e.g., carbohydrates, Ser, Thr, Tyr side chains)[4] |

| Introduction Reagent | Propargyl chloroformate in aqueous NaOH (pH 9.5-10.5)[11] | Propargyl chloroformate with a base (e.g., pyridine) in an anhydrous solvent (e.g., CHCl3)[4] |

| Deprotection Conditions | Benzyltriethylammonium tetrathiomolybdate in CH3CN or THF at room temperature.[1][2] Polymer-supported tetrathiomolybdate can also be used.[11] | Benzyltriethylammonium tetrathiomolybdate in CH3CN at room temperature.[3] |

| Stability | Stable to strong acids (e.g., TFA for 1 hour) and mild bases (e.g., piperidine (B6355638) used for Fmoc removal).[9][10] | Stable to acidic, basic, and various glycosylation conditions.[2][3] |

| Orthogonal To | Boc, Fmoc, Cbz, Benzyl esters, Methyl esters.[1][4] | Cbz, Acetyl esters, Benzyl ethers, Benzylidene acetals.[1][3][10] |

| Key Advantages | Cleavage under neutral, non-hydrolytic conditions. High yields and suppression of racemization when used as N-Poc amino acid chlorides in peptide coupling.[11] | Selective removal in the presence of many other common hydroxyl protecting groups, facilitating complex oligosaccharide synthesis.[10] |

Visualization of Key Processes

Visual diagrams are essential for understanding the application of the Poc group in synthetic workflows. The following diagrams, rendered using Graphviz, illustrate the core protection/deprotection schemes and the principle of orthogonality.

Caption: General scheme for the protection of an amine or hydroxyl group using propargyl chloroformate.

Caption: Deprotection of the Poc group under mild, neutral conditions using tetrathiomolybdate.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Understanding the Boc protecting group in amino acid derivatives.

An In-Depth Technical Guide to the Boc Protecting Group in Amino Acid Derivatives

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis, particularly in the assembly of peptides and other complex molecules. Among the arsenal (B13267) of available protective groups for amines, the tert-butyloxycarbonyl (Boc) group stands out for its reliability, ease of introduction, and straightforward, acid-labile removal.[1] This technical guide provides a comprehensive overview of the Boc protecting group, detailing its chemical principles, applications, and the experimental protocols essential for its effective implementation.

Core Principles of the Boc Protecting Group

The Boc group is valued for its stability under a wide range of conditions, including exposure to most nucleophiles and bases, making it an excellent choice for multi-step syntheses.[2][3] Its primary vulnerability is to acidic conditions, which allows for selective and controlled deprotection. This acid lability is the foundation of its orthogonality with other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[3][4][5]

Mechanism of Boc Protection

The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[6]

Caption: The reaction pathway for the protection of an amine with Boc anhydride.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved using strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[7][8] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid.[9] This is followed by the cleavage of the C-O bond, which releases a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[9] The carbamic acid rapidly decarboxylates to yield the free amine (as its ammonium (B1175870) salt) and carbon dioxide gas.[8][9]

Caption: The acid-catalyzed removal of the Boc protecting group.

A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., tryptophan or methionine) by the liberated tert-butyl cation.[3][10] To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the deprotection mixture to trap the carbocation.[1][2][10]

Quantitative Data Summary

The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, base, and acid used. The following tables summarize typical quantitative data for these reactions.

Table 1: Boc Protection of Various Amines - Reaction Conditions and Yields

| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Glycine | NaOH | Dioxane/H₂O | 4 | 25 | >95 | [] |

| Alanine | NaHCO₃ | THF/H₂O | 12 | 25 | ~97 | [7] |

| Phenylalanine | Triethylamine | THF | 6 | 25 | >90 | [8][12] |

| Aniline | Yttria-Zirconia | Acetonitrile | 3 | Reflux | 90 | [13] |

| Benzylamine | (none) | (none) | 0.5 | 25 | 98 | [8] |

Table 2: Boc Deprotection Conditions and Outcomes

| Deprotection Reagent | Solvent | Time | Temperature (°C) | Outcome | Reference |

| 50% TFA | DCM | 20-30 min | 25 | Complete removal in SPPS | [14] |

| 4 M HCl | Dioxane | 1-2 h | 25 | Standard for solution-phase | [][15] |

| 25% TFA | DCM | 2 h | 25 | Common general condition | [7][16] |

| Oxalyl Chloride (3 eq.) | Methanol | 1-4 h | 25 | Mild, high yield (>70%) | [17] |

| TMSI, then MeOH | Acetonitrile | Variable | 25 | Mild, for sensitive substrates | [10] |

| Zinc Bromide (ZnBr₂) | DCM | Overnight | 25 | Selective for secondary N-Boc | [8] |

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible results. The following sections provide step-by-step methodologies for the protection and deprotection of amino acids.

Protocol: General Procedure for N-Boc Protection of an Amino Acid

This protocol is a standard method for protecting the α-amino group of an amino acid using Boc anhydride.

Caption: A typical experimental workflow for Boc protection of an amino acid.

Methodology:

-

Dissolution: Dissolve the amino acid (1.0 eq.) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water, containing a base like sodium hydroxide (B78521) (2.0 eq.) or sodium bicarbonate.[7][]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the cooled solution, either in one portion or dropwise as a solution in the organic co-solvent.[17]

-

Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove unreacted Boc₂O.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold acid solution (e.g., 1M HCl or KHSO₄). Extract the product into an organic solvent such as ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amino acid. Further purification can be performed by crystallization or column chromatography if necessary.

Protocol: General Procedure for N-Boc Deprotection with TFA

This protocol describes the standard method for removing the Boc group using TFA/DCM, a common step in Solid-Phase Peptide Synthesis (SPPS).[14]

Caption: A standard experimental workflow for the acidic cleavage of a Boc group.

Methodology:

-

Dissolution: Dissolve the N-Boc protected compound (1.0 eq.) in an anhydrous solvent, typically dichloromethane (DCM).[16]

-

Scavenger Addition (Optional): If the substrate contains acid-sensitive or nucleophilic functional groups (e.g., Trp, Met, Cys), add a scavenger such as anisole, thioanisole, or triethylsilane (1-5% v/v).[10][18]

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).[7][14] The addition is often performed at 0 °C to control the initial exotherm.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Note that CO₂ evolution will occur. Do not run the reaction in a sealed vessel.[6][8]

-

Monitoring: Monitor the deprotection using TLC or LC-MS to confirm the disappearance of the starting material.

-

Isolation: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) or DCM may be necessary to remove residual TFA.

-

Purification: The resulting product is the amine TFA salt. It can often be used directly in the next step (e.g., peptide coupling after neutralization) or purified. Purification may involve precipitation by adding cold diethyl ether, followed by filtration and drying.

Orthogonality in Synthesis Strategy

The utility of the Boc group is significantly enhanced by its orthogonality with other common protecting groups. This allows for the selective deprotection of one functional group while others remain intact, a critical requirement for the synthesis of complex molecules.[3]

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Application of Boc-anhydride [en.highfine.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chempep.com [chempep.com]

- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Boc-L-Phe(4-NH-Poc)-OH for Antibody-Drug Conjugate (ADC) Linker Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This technical guide focuses on Boc-L-Phe(4-NH-Poc)-OH , a hetero-bifunctional linker precursor that incorporates a cleavable peptide moiety and a bioorthogonal handle for click chemistry.

This compound features a phenylalanine residue, which can be susceptible to cleavage by lysosomal proteases like Cathepsin B, ensuring intracellular payload release. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, suitable for solid-phase peptide synthesis, while the C-terminus remains a free carboxylic acid for further conjugation. Crucially, the para-amino group of the phenylalanine is functionalized with a propargyloxycarbonyl (Poc) group. This terminal alkyne serves as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows for the precise and stable attachment of an azide-modified payload, forming a stable triazole linkage.

This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its synthesis and application in ADC development, and a discussion of its potential advantages in creating next-generation ADCs.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 2576508-03-5 |

| Molecular Formula | C₁₈H₂₂N₂O₆ |

| Molecular Weight | 362.38 g/mol |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((prop-2-yn-1-yloxy)carbonyl)amino)phenyl)propanoic acid |

| Appearance | White to off-white powder |

| Purity | >96% |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM |

Data Presentation: Comparative Stability and Efficacy of ADC Linkers

The stability of the linker is paramount for the therapeutic window of an ADC. Premature payload release in circulation can lead to systemic toxicity, while insufficient cleavage at the target site can diminish efficacy. The triazole linkage formed via CuAAC is known for its high stability. The following tables provide illustrative quantitative data comparing different linker technologies, including those with triazole linkages, to provide context for the potential performance of ADCs developed with this compound.

Table 1: Comparative In Vitro Plasma Stability of Different ADC Linkers

| Linker Type | Cleavage Mechanism | ADC Example | Plasma Half-life (t½) in human plasma (days) | Reference |

| Thioether (Non-cleavable) | Proteolytic degradation | Trastuzumab emtansine (T-DM1) | ~4 | [1] |

| Hydrazone (pH-sensitive) | Acid hydrolysis | Gemtuzumab ozogamicin | ~2 | [1] |

| Dipeptide (Protease-cleavable) | Cathepsin B cleavage | Brentuximab vedotin | >7 | [1] |

| Triazole (Click Chemistry) | Non-cleavable in plasma | Hypothetical ADC-X | >10 | [2] |

| Silyl Ether (Acid-cleavable) | Acid hydrolysis | MMAE Conjugate | >7 | [1] |

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

| ADC | Target | Linker Type | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| ADC-A | HER2 | Val-Cit (Protease-cleavable) | NCI-N87 (Gastric) | 2.5 | 95 | [3] |

| ADC-B | HER2 | Thioether (Non-cleavable) | NCI-N87 (Gastric) | 2.5 | 80 | [3] |

| ADC-C | PSMA | Triazole (Click Chemistry) | LNCaP (Prostate) | 5 | 75 | [4] |

| ADC-D | CD22 | Disulfide (Reductive cleavage) | Raji (Lymphoma) | 3 | 90 | [5] |

Note: The data for the triazole-linked ADC is illustrative and based on general knowledge of their stability and efficacy. Specific results will depend on the antibody, payload, and tumor model.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the development of an ADC.

Synthesis of this compound

The synthesis of this compound involves the protection of the para-amino group of commercially available Boc-4-amino-L-phenylalanine with propargyl chloroformate.

Materials:

-

Boc-4-amino-L-phenylalanine (Boc-L-Phe(4-NH₂)-OH)

-

Propargyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve Boc-4-amino-L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add propargyl chloroformate (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to ~2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure this compound.

ADC Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified cytotoxic payload to an antibody functionalized with this compound.

Materials:

-

Antibody functionalized with this compound (Alkyne-Antibody)

-

Azide-modified cytotoxic payload (Azide-Payload)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the Alkyne-Antibody in PBS.

-

Dissolve the Azide-Payload in DMSO to create a stock solution.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

-

-

Conjugation Reaction:

-

In a reaction tube, combine the Alkyne-Antibody with the Azide-Payload at a desired molar ratio (e.g., 1:5 antibody to payload).

-

Add THPTA to the reaction mixture to a final concentration of approximately 1 mM.

-

Add CuSO₄ to the reaction mixture to a final concentration of approximately 0.2 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 2 mM.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC from unreacted payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.

-

Collect the fractions corresponding to the ADC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[6][7]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC of interest

-

Control antibody (unconjugated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.

-

Remove the old medium from the cells and add the ADC or control antibody dilutions.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

-

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of an ADC in a murine model.[8][9]

Materials:

-

Tumor-bearing mice (e.g., xenograft model)

-

ADC of interest

-

Sterile PBS for injection

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

ELISA or LC-MS/MS instrumentation

Procedure:

-

Animal Dosing:

-

Administer a single intravenous (IV) dose of the ADC to a cohort of mice.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.

-

-

Plasma Preparation:

-

Process the blood samples by centrifugation to obtain plasma.

-

-

Sample Analysis:

-

Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using a validated ELISA method.

-

Quantify the concentration of the free payload in the plasma using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the plasma concentration of the total antibody, conjugated ADC, and free payload over time.

-

Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

-

Mandatory Visualizations

Chemical Structure and Synthesis Workflow

ADC Development Workflow

General Mechanism of Action of an ADC

Conclusion

This compound is a promising building block for the development of advanced Antibody-Drug Conjugates. Its design allows for the incorporation of a protease-cleavable element for controlled intracellular drug release, while the propargyl group enables the use of highly efficient and stable "click" chemistry for payload conjugation. The protocols and data presented in this guide offer a framework for researchers to synthesize, conjugate, and evaluate ADCs using this versatile linker. The unique combination of features in this compound has the potential to contribute to the creation of more stable, potent, and safer ADC therapeutics. Further research and development in this area are warranted to fully explore its capabilities in the fight against cancer.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Boc-L-Phe(4-NH-Poc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Phe(4-NH-Poc)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). It incorporates two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the propargyloxycarbonyl (Poc) group on the para-amino function of the phenylalanine side chain. This orthogonal protection scheme allows for the selective deprotection of the α-amine for peptide chain elongation under standard Boc-SPPS conditions, while the Poc-protected side chain remains intact. The Poc group, containing an alkyne moiety, is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and can be selectively cleaved under specific conditions, typically involving transition metal catalysis.[1] This feature makes this compound a valuable building block for the synthesis of peptides with modified side chains, allowing for subsequent conjugation or cyclization via "click chemistry."[1]

These application notes provide a comprehensive protocol for the use of this compound in Boc-SPPS, including resin loading, coupling, deprotection of both the Boc and Poc groups, and final cleavage of the peptide from the resin.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₂N₂O₆ |

| Molecular Weight | 362.38 g/mol |

| Appearance | White to off-white solid |

| Purity | >96% |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. |

Experimental Protocols

Resin Selection and Preparation

Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable for use with this compound. The choice of resin will depend on the desired C-terminal functionality of the peptide (acid or amide).

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add dichloromethane (B109758) (DCM) (10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DCM.

First Amino Acid Loading (Resin Loading)

The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. The cesium salt method is commonly employed to minimize racemization.

Protocol for Loading onto Merrifield Resin:

-

Dissolve this compound in a minimal amount of N,N-dimethylformamide (DMF).

-

Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) and stir until the amino acid is fully dissolved and the cesium salt is formed.

-

Evaporate the solvent to dryness.

-

Add the dried Boc-L-Phe(4-NH-Poc)-OCs salt to the swollen Merrifield resin in DMF.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM.

-

Dry the resin under vacuum.

-

Determine the loading capacity using a quantitative method such as the picric acid test or by cleaving the amino acid from a small amount of resin and analyzing by UV-Vis spectroscopy.

Solid-Phase Peptide Synthesis Cycle

The following steps describe a single cycle for the addition of one amino acid to the growing peptide chain.

The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).

Protocol for Boc Deprotection:

-

Wash the peptide-resin with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

-

Drain the TFA solution.

-

Wash the resin with DCM (3-5 times) to remove residual TFA.[2]

The N-terminal amine, which is protonated as a trifluoroacetate (B77799) salt after deprotection, must be neutralized to the free amine before the next coupling step.

Protocol for Neutralization:

-

Wash the peptide-resin with DCM (2 times).

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (3-5 times) to remove excess base.

The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the peptide-resin. Several coupling reagents can be used, with varying efficiencies.

Table of Common Coupling Reagents in Boc-SPPS:

| Coupling Reagent | Activation Time | Coupling Time | Racemization Risk | Notes |

| DCC/HOBt | 5-10 min | 1-4 hours | Low | Cost-effective, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate washing. |

| DIC/HOBt | 5-10 min | 1-4 hours | Low | Similar to DCC, but the diisopropylurea byproduct is more soluble.[3][4] |

| HBTU/DIEA | 2-5 min | 30-60 min | Low | Highly efficient and fast, a common choice for routine couplings.[3][4] |

| HATU/DIEA | 1-2 min | 15-45 min | Very Low | Very efficient, especially for sterically hindered couplings.[3][4] |

Protocol for HBTU-mediated Coupling:

-

In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents) and HBTU (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-